molecular formula C11H9ClFNO2 B8290719 1-Chloro-7-fluoro-4,6-dimethoxyisoquinoline

1-Chloro-7-fluoro-4,6-dimethoxyisoquinoline

Cat. No.: B8290719
M. Wt: 241.64 g/mol
InChI Key: SDAGZJDTNUTRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-7-fluoro-4,6-dimethoxyisoquinoline is a useful research compound. Its molecular formula is C11H9ClFNO2 and its molecular weight is 241.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9ClFNO2

Molecular Weight

241.64 g/mol

IUPAC Name

1-chloro-7-fluoro-4,6-dimethoxyisoquinoline

InChI

InChI=1S/C11H9ClFNO2/c1-15-9-4-6-7(3-8(9)13)11(12)14-5-10(6)16-2/h3-5H,1-2H3

InChI Key

SDAGZJDTNUTRPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN=C2Cl)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-fluoro-4,6-dimethoxyisoquinolin-1(2H)-one (7.6 g, 34.1 mmol) in POCl3 (50 ml) was refluxed for 18 h. The solvent was evaporated under reduced pressure and the residue was diluted with cold water. The aqueous solution was basified by solid sodium carbonate and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography (20% ethyl acetate in pet ether) to get desired compound (2 g, 24.3%) as pale yellow solid. 1H NMR (400 MHz, CDCl3): δ ppm 7.88-7.85 (d, J=12 Hz, 1H), 7.75 (s, 1H), 7.54-7.52 (d, J=8 Hz, 1H), 4.05 (s, 3H); MS: MS m/z 242.0 (M++1).
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
24.3%

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